N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is a benzamide derivative characterized by a benzoxazole core linked to a 2-methylphenyl group and a 4-tert-butylbenzamide substituent.
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C25H24N2O2/c1-16-9-10-18(24-27-20-7-5-6-8-22(20)29-24)15-21(16)26-23(28)17-11-13-19(14-12-17)25(2,3)4/h5-15H,1-4H3,(H,26,28) |
InChI Key |
UKYLLOQGFOXWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by further functionalization to introduce the tert-butylbenzamide moiety. Common reaction conditions include the use of catalysts such as metal catalysts, nanocatalysts, or ionic liquid catalysts under solvent-free or mild solvent conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable synthetic routes that can be performed under mild conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of recyclable catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: Benzoxazole derivatives are used in the development of optical brighteners, fluorescent dyes, and other materials with unique photophysical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or receptors involved in the growth and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with structurally related analogs from the evidence:
*Estimated based on structural formula.
Key Observations:
Core Heterocycles :
- The target compound’s benzoxazole core differs from the thiadiazole in and the triazine in . Benzoxazole’s oxygen and nitrogen atoms may enhance hydrogen-bonding capacity compared to sulfur-containing thiadiazole .
- Triazine-based analogs (e.g., Compounds 51–55) exhibit sulfamoyl groups, which are absent in the target compound but are associated with enhanced biological activity in antimicrobial contexts .
In contrast, fluorine (e.g., 4-fluorobenzyl in ) introduces electronegativity, which can modulate metabolic stability and binding affinity. Methoxy and trifluoromethyl groups in triazine derivatives () correlate with higher melting points (255–279°C), suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the target compound’s tert-butyl group, which may disrupt crystal packing.
Molecular Weight and Bioavailability: The target compound’s higher molecular weight (~382 g/mol) compared to (342 g/mol) may reduce solubility, aligning with the "Rule of Five" for drug-likeness.
Functional Group Impact on Activity
- Benzoxazole vs. Thiadiazole : Benzoxazole’s oxygen may engage in stronger hydrogen bonding than thiadiazole’s sulfur, influencing target selectivity in enzyme inhibition .
- Sulfamoyl vs. Benzamide: Sulfamoyl groups in triazine derivatives () are known to interact with enzyme active sites (e.g., carbonic anhydrase), whereas the target’s benzamide group may exhibit different binding modes.
Biological Activity
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzoxazole moiety, which is known for its diverse pharmacological properties. Research has indicated that benzoxazole derivatives can exhibit various biological activities, including antimicrobial and anticancer effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing the benzoxazole structure have demonstrated significant cytotoxic effects against several cancer cell lines, including:
- Lung Cancer : Compounds have shown promising results against A549 and HCC827 cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- Breast Cancer : Similar derivatives have been tested against MCF-7 and MDA-MB-231 cell lines, showcasing their potential as antitumor agents.
Antimicrobial Activity
The antimicrobial activity of benzoxazole derivatives has also been explored. Studies have reported varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For example:
- Gram-positive Bacteria : Compounds exhibited notable activity against Staphylococcus aureus.
- Gram-negative Bacteria : Limited activity was observed against Escherichia coli.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The benzoxazole ring can interact with specific enzymes, potentially inhibiting their function.
- DNA Binding : Some studies suggest that these compounds can bind to DNA, affecting replication and transcription processes.
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | A549 | 5.12 ± 0.45 | High |
| Compound B | HCC827 | 6.26 ± 0.33 | Moderate |
| Compound C | MCF-7 | 7.00 ± 0.50 | High |
| Compound D | MDA-MB-231 | 8.10 ± 0.60 | Moderate |
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | Effective |
| Compound B | Escherichia coli | >128 | Ineffective |
Case Study 1: Antitumor Activity Assessment
A study investigated the effects of various benzoxazole derivatives on lung cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity in vitro, with significant reductions in cell viability observed at low concentrations.
Case Study 2: Antimicrobial Screening
In another research effort, a series of benzoxazole derivatives were screened for antimicrobial properties using standard broth microdilution methods. The findings revealed selective activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
